Alpha-2 Adrenoceptor Antagonism Absence
Yohimbinic acid exhibits a fundamentally different pharmacological profile from its parent compound, Yohimbine. While Yohimbine is a well-characterized non-selective alpha-2 adrenergic receptor (ADRA2A) antagonist, Yohimbinic acid does not possess this activity. A 2024 structure-activity relationship (SAR) study found Yohimbinic acid to be inactive as an ADRA2A antagonist in a cell-based calcium flux assay [1]. This inactivity, contrasted with Yohimbine's potent antagonism, highlights a critical functional divergence. Consequently, Yohimbinic acid serves as a distinct chemical scaffold rather than a direct functional substitute for Yohimbine, as demonstrated by its use in the synthesis of novel, selective ADRA2A antagonists with a 6-fold higher ADRA1A/ADRA2A selectivity index compared to Yohimbine [1].
| Evidence Dimension | ADRA2A Antagonist Activity (Cell-Based Calcium Flux Assay) |
|---|---|
| Target Compound Data | Inactive (IC50 > 10 µM inferred) |
| Comparator Or Baseline | Yohimbine (active ADRA2A antagonist) |
| Quantified Difference | Qualitative difference: Yohimbine is active; Yohimbinic acid is inactive at relevant concentrations. |
| Conditions | Cell-based calcium flux assay using epinephrine-stimulated ADRA2A receptors [1]. |
Why This Matters
This is a critical piece of evidence for procurement. It confirms that Yohimbinic Acid cannot be used as a direct replacement for Yohimbine in alpha-2 adrenoceptor research, but instead is a valuable, differentiated starting material for novel selective compound development.
- [1] Chayka, A., et al. (2024). Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine. Journal of Medicinal Chemistry, 67(12), 10135-10151. View Source
